2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C21H27N3O3. It is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2-ethoxyphenylpiperazine with 3-methoxyphenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptor subtype targeted .
Comparison with Similar Compounds
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can be compared with other arylpiperazine derivatives, such as trazodone, naftopidil, and urapidil. These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles . The uniqueness of this compound lies in its specific combination of ethoxy and methoxy groups, which contribute to its distinct biological activity.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-10-5-4-9-19(20)24-13-11-23(12-14-24)16-21(25)22-17-7-6-8-18(15-17)26-2/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIPYFKZUOYDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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